3-(2-Methoxyphenyl)propanehydrazide
Overview
Description
“3-(2-Methoxyphenyl)propanehydrazide” is a chemical compound with the molecular formula C10H14N2O2 . It is a derivative of propanehydrazide, with a methoxyphenyl group attached to the 3rd carbon .
Synthesis Analysis
While specific synthesis methods for “3-(2-Methoxyphenyl)propanehydrazide” were not found, a related compound, “3-(4-Methoxyphenyl)propanohydrazide”, has been synthesized via Knoevenagel-condensations . This involves condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid to generate (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid, followed by hydrogenation .Molecular Structure Analysis
The molecular structure of “3-(2-Methoxyphenyl)propanehydrazide” includes a methoxyphenyl group attached to the 3rd carbon of a propanehydrazide molecule . The compound has a molecular weight of 194.23 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Methoxyphenyl)propanehydrazide” include a molecular weight of 194.23 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The compound also has a topological polar surface area of 64.4 Ų .Scientific Research Applications
Antioxidant and Anticancer Activity
- Antioxidant Activity : Research on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated significant antioxidant activity. Some derivatives showed antioxidant capabilities around 1.4 times higher than ascorbic acid when screened by the DPPH radical scavenging method (Tumosienė et al., 2020).
- Anticancer Activity : The same study by Tumosienė et al. (2020) tested the anticancer efficacy of these derivatives against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Certain compounds exhibited significant cytotoxicity, particularly against the U-87 glioblastoma cell line.
Optical Nonlinearity and Limiting Studies
- Optical Device Applications : Propanehydrazide derivatives have been investigated for their nonlinear optical properties. A study on hydrazones, including propanehydrazide derivatives, revealed potential applications in optical devices such as optical limiters and switches. These compounds exhibited significant two-photon absorption and nonlinear refractive indexes (Naseema et al., 2012).
Corrosion Inhibition
- Inhibiting Corrosion of Metals : Hydrazone derivatives of propanehydrazide, such as (E)-N′-(2,4-dimethoxybenzylidene)-2-(6-methoxynaphthalen-2-yl) propanehydrazide, have shown promising results as corrosion inhibitors for mild steel in acidic environments. Studies indicated high inhibition efficiency and suggested mixed-type inhibition mechanisms (Chaouiki et al., 2020).
Lignin Oxidation
- Lignin Degradation : Research involving the oxidation of phenylpropane derivatives, including 1-(4-ethoxy-3-methoxyphenyl)propane, by iron porphyrin catalysts, suggested potential applications in lignin degradation. These studies contribute to understanding the chemical processes involved in lignin modification and degradation (Cui & Dolphin, 1995).
Future Directions
While specific future directions for “3-(2-Methoxyphenyl)propanehydrazide” are not available, related compounds have been studied for their antioxidant and anticancer activities . This suggests potential future research directions in exploring the biological activities of “3-(2-Methoxyphenyl)propanehydrazide” and its derivatives.
properties
IUPAC Name |
3-(2-methoxyphenyl)propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)6-7-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVJORWOJRUHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)propanehydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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